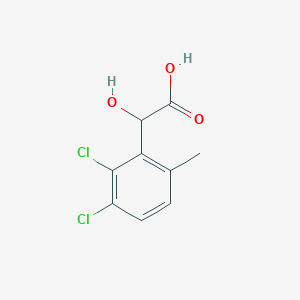

2,3-Dichloro-6-methylmandelic acid

Description

Historical Perspective and Discovery of Mandelic Acid Derivatives in Organic Synthesis

The journey of mandelic acid and its derivatives began in 1831 when German pharmacist Ferdinand Ludwig Winckler first isolated mandelic acid by heating amygdalin, an extract from bitter almonds, with diluted hydrochloric acid. lgcstandards.com The name "mandelic acid" is derived from the German word for almond, "Mandel". lgcstandards.com Initially, mandelic acid was recognized for its antibacterial properties and has a history of use in treating urinary tract infections. lgcstandards.com

Early synthetic methods for mandelic acid involved the hydrolysis of mandelonitrile (B1675950), which is the cyanohydrin of benzaldehyde (B42025). sigmaaldrich.com Over the years, various other methods have been developed, including processes starting from acetophenone. sigmaaldrich.com These foundational synthesis techniques paved the way for the creation of a wide array of substituted mandelic acid derivatives, where different functional groups are added to the phenyl ring of the mandelic acid structure. The development of methods to produce these derivatives has been a significant area of research in organic synthesis, enabling the exploration of their diverse chemical and biological properties.

Significance of Substituted Mandelic Acids within Contemporary Organic and Medicinal Chemistry Research

Substituted mandelic acids are a crucial class of compounds in modern organic and medicinal chemistry due to their role as versatile chiral building blocks. Enantiomerically pure mandelic acid derivatives are highly valued in the pharmaceutical industry for the synthesis of various drugs. nih.govresearchgate.net

The chirality of these molecules is of paramount importance. For instance, (R)-mandelic acid serves as a key precursor in the production of semi-synthetic antibiotics like cephalosporins and penicillins, as well as some anti-obesity drugs. lgcstandards.com Both (R)- and (S)-enantiomers of mandelic acid and its derivatives are utilized as chiral resolving agents, which are essential for separating racemic mixtures of other chiral compounds. lgcstandards.com

The applications of substituted mandelic acids are extensive and varied:

Anti-inflammatory Drugs: They are used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).

Anticancer Agents: Certain derivatives have shown potential in the development of new cancer therapies.

Anticoagulants: They serve as precursors for drugs that prevent blood clotting.

Chiral Synthesis: Halogenated mandelic acids, such as 2-chloromandelic acid, 3-chloromandelic acid, and 4-bromomandelic acid, are important for developing and testing new chiral separation techniques. nih.gov The position and type of substituent on the phenyl ring significantly influence the chiral recognition and separation efficiency. nih.gov

The ability to introduce various substituents, such as halogens and alkyl groups, onto the mandelic acid framework allows chemists to fine-tune the molecule's properties for specific applications, making substituted mandelic acids indispensable tools in drug discovery and development. mdpi.com

Current Research Gaps and Future Directions for 2,3-Dichloro-6-methylmandelic Acid Studies

Despite the broad interest in substituted mandelic acids, a thorough review of the scientific literature reveals a significant research gap concerning the specific compound This compound . There is a notable absence of dedicated studies on its synthesis, characterization, and potential applications. While related compounds with similar substitution patterns, such as 2,6-dichloro-3-methylaniline (B30944) and 2-(2,6-dichloro-3-methylphenyl)acetic acid, have been synthesized or are commercially available, this specific mandelic acid derivative remains largely unexplored. researchgate.netsigmaaldrich.com

This lack of research presents several opportunities for future investigation:

Synthesis and Characterization: A primary focus for future research would be the development of a reliable and efficient synthetic route to produce this compound. This would likely involve the synthesis of a suitable precursor, such as 2,3-dichloro-6-methylbenzaldehyde, followed by conversion to the mandelic acid structure. Once synthesized, a complete spectroscopic and physicochemical characterization of the compound would be necessary.

Biological Activity Screening: Given that other dichlorinated phenylacetic acids, like 2,6-dichlorophenylacetic acid, have shown cytostatic activity against tumor cells, a logical next step would be to screen this compound for potential anticancer properties. naarini.com Its structural similarity to other biologically active mandelic acids suggests it could also be investigated for antibacterial, antifungal, or anti-inflammatory activities.

Chiral Resolution and Asymmetric Synthesis: As a chiral molecule, developing methods for the chiral resolution of this compound would be a valuable contribution to the field of stereochemistry. The separated enantiomers could then be evaluated for their specific biological activities, as it is common for one enantiomer to be more active or have a different biological profile than the other.

Applications in Materials Science: Substituted mandelic acids can also be used as building blocks for new polymers and materials. Future studies could explore the potential of incorporating this compound into novel materials to impart specific properties.

Properties

IUPAC Name |

2-(2,3-dichloro-6-methylphenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c1-4-2-3-5(10)7(11)6(4)8(12)9(13)14/h2-3,8,12H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYSKIKOLRTCEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)Cl)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Diversification Strategies for 2,3 Dichloro 6 Methylmandelic Acid

Retrosynthetic Analysis and Key Precursors for 2,3-Dichloro-6-methylmandelic Acid Synthesis

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org For this compound, the most direct retrosynthetic disconnection is at the C-CN bond of the corresponding mandelonitrile (B1675950) or the C-C bond formed from a glyoxylic acid equivalent.

A primary and logical disconnection points to 2,3-dichloro-6-methylbenzaldehyde as the key precursor. This aldehyde contains the requisite substitution pattern on the aromatic ring. The synthesis of the mandelic acid could then proceed through several well-known transformations:

Cyanohydrin Formation and Hydrolysis: The aldehyde can react with a cyanide source (e.g., HCN, NaCN, or KCN) to form 2,3-dichloro-6-methylmandelonitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the target carboxylic acid. This is a classic and widely applied method for mandelic acid synthesis. mdpi.comorgsyn.org

Addition of a Glyoxylate (B1226380) Anion Equivalent: Another approach involves the reaction of an organometallic reagent derived from 2,3-dichloro-6-methylbenzene with glyoxylic acid or its esters.

The synthesis of the key precursor, 2,3-dichloro-6-methylbenzaldehyde, is itself a multi-step process, likely starting from a simpler substituted toluene. A plausible route could involve the chlorination of a methyl-substituted aromatic compound followed by functional group manipulation to introduce the aldehyde. The synthesis of related structures like 2-bromo-4-methylbenzaldehyde (B1335389) and 2,3-dichloro-4-methylbenzaldehyde (B2539827) has been documented, suggesting that established organic chemistry methods can be employed to access the required precursor. orgsyn.orgnih.gov

Table 1: Key Precursors and Synthetic Intermediates

| Compound Name | Structure | Role in Synthesis |

|---|---|---|

| 2,3-Dichloro-6-methylbenzaldehyde |  |

Key Precursor |

| 2,3-Dichloro-6-methylmandelonitrile |  |

Intermediate |

| 2,3-Dichloro-1-iodo-6-methylbenzene |  |

Potential Precursor for Organometallic Routes |

| Glyoxylic Acid |  | C2 Synthon |

| C2 Synthon |

Established Synthetic Routes to this compound and Its Analogues

The synthesis of enantiomerically pure mandelic acids is of great importance. Various strategies have been developed that can be broadly categorized into resolution of racemates and direct asymmetric synthesis.

The chiral pool refers to the collection of abundant, inexpensive, and enantiopure natural products like amino acids, sugars, and terpenes that can be used as starting materials in synthesis. acs.org While direct synthesis of this compound from a chiral pool source is not straightforward due to its synthetic distance from common natural products, the principles of chirality are central to resolution methods.

Classical resolution is a mainstay for obtaining enantiopure mandelic acids. mdpi.com These methods involve the preparation of a racemic mixture of the mandelic acid, followed by separation of the enantiomers.

Diastereomeric Salt Formation: This is the most common resolution technique. The racemic mandelic acid is reacted with a single enantiomer of a chiral base (the resolving agent). This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties (e.g., solubility). This difference allows for their separation by fractional crystallization. After separation, the desired enantiomer of the mandelic acid is recovered by treating the salt with an achiral acid. A variety of chiral amines, such as α-methylbenzylamine, ephedrine, and cyclic amides, have been successfully used for the resolution of substituted mandelic acids. google.com The choice of solvent and the molar ratio of the acid to the chiral base are critical for achieving high efficiency in the separation. google.com

Kinetic Resolution: This method relies on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. For mandelic acid derivatives, enzyme-catalyzed esterification is a common approach. A lipase (B570770), for instance, may selectively acylate one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other, leaving the unreacted S-enantiomer in high enantiomeric excess. The resulting ester and the unreacted acid can then be separated.

Asymmetric synthesis aims to create the desired stereocenter selectively, avoiding the 50% theoretical yield limit of classical resolution.

Catalytic Asymmetric Reduction of α-Keto Acids: A powerful strategy involves the asymmetric hydrogenation or reduction of an α-keto acid precursor, such as 2,3-dichloro-6-methylphenylglyoxylic acid. Chiral metal complexes, particularly those based on ruthenium (e.g., Noyori's Ru-BINAP catalysts) or rhodium, are highly effective for the enantioselective reduction of ketones to alcohols. youtube.com Similarly, the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst and a borane (B79455) source, is a reliable method for reducing ketones with high enantioselectivity. youtube.com

Organocatalytic Approaches: In recent years, small organic molecules have emerged as powerful catalysts for asymmetric transformations. mdpi.com Chiral phosphoric acids, thioureas, and amine derivatives have been used to catalyze various reactions. mdpi.comresearchgate.net For instance, an enantioselective one-pot synthesis of (R)-mandelic acid esters has been developed from aldehydes using an epi-quinine-derived urea (B33335) as an organocatalyst in a sequence involving Knoevenagel condensation and asymmetric epoxidation. nih.gov Such a strategy could be adapted for 2,3-dichloro-6-methylbenzaldehyde.

Chemoenzymatic synthesis leverages the high selectivity of enzymes for key transformations within a multi-step chemical synthesis. Enzymes operate under mild conditions (pH, temperature) and exhibit remarkable chemo-, regio-, and stereoselectivity. researchgate.net

Enzymatic Kinetic Resolution: As mentioned previously, lipases are frequently used for the kinetic resolution of racemic mandelic esters via enantioselective hydrolysis or acylation. mdpi.com For example, immobilized Candida antarctica lipase B (CAL-B) is a robust and widely used biocatalyst for these transformations, often providing high enantiomeric excess (>98% ee). mdpi.com

Enantioselective Hydrolysis of Nitriles: Nitrilase enzymes can selectively hydrolyze one enantiomer of a racemic mandelonitrile to the corresponding mandelic acid, leaving the other nitrile enantiomer unreacted. This provides a route to both enantiomers of the target acid. nih.gov

Enzymatic Reduction of α-Keto Acids: Keto-reductase enzymes (KREDs) can reduce α-keto acids to α-hydroxy acids with exceptional enantioselectivity, serving as a green alternative to metal-based catalysts. youtube.com

One-Pot Cascade Reactions: Advanced biocatalytic methods involve multi-enzyme cascades in a single pot. For example, recombinant E. coli cells have been engineered to express both an (R)-specific oxynitrilase (to form (R)-mandelonitrile from an aldehyde and cyanide) and a nitrilase (to hydrolyze the nitrile to the acid), allowing for the direct conversion of benzaldehydes to (R)-mandelic acids with high enantioselectivity. nih.gov This approach has been shown to be effective for chlorinated benzaldehydes. nih.gov

Transition metal catalysis offers powerful and efficient methods for forming the key bonds in mandelic acid scaffolds.

Palladium-Catalyzed Decarboxylative 1,2-Addition: A novel approach to mandelic acid derivatives involves the palladium-catalyzed decarboxylative coupling of an aryl carboxylic acid (like 2,3-dichloro-6-methylbenzoic acid) with a glyoxylic acid ester. researchgate.net This method avoids the need to prepare potentially unstable organometallic reagents (like Grignard or organolithium reagents) by using readily available carboxylic acids as aryl pronucleophiles. The reaction proceeds through the loss of CO2 to generate an aryl-palladium intermediate, which then adds to the aldehyde group of the glyoxylate. researchgate.netrsc.org

Ni(II)-Catalyzed Reactions: Nickel catalysts are known to mediate a variety of cross-coupling and addition reactions. While direct Ni(II)-catalyzed esterification is a general process for carboxylic acids, more complex transformations are also possible. For example, Ni(II)-oxazoline complexes have been developed for the asymmetric decarboxylative aldol (B89426) reaction between malonic acid half-esters and carbonyls to produce β-hydroxy esters. nih.govacs.org While this specific reaction produces β-hydroxy esters, it highlights the potential of nickel catalysis in constructing chiral hydroxyl-ester motifs through decarboxylative pathways.

Table 2: Comparison of Synthetic Strategies for Enantiopure Mandelic Acids

| Strategy | Key Transformation | Advantages | Disadvantages |

|---|---|---|---|

| Diastereomeric Resolution | Fractional crystallization of diastereomeric salts | Well-established, scalable | Maximum 50% theoretical yield, requires stoichiometric chiral resolving agent |

| Enzymatic Kinetic Resolution | Enantioselective acylation/hydrolysis | High enantioselectivity, mild conditions | Maximum 50% theoretical yield, requires separation of product and unreacted starting material |

| Asymmetric Catalysis | Enantioselective reduction of α-keto precursor | Potentially 100% theoretical yield, uses catalytic amount of chiral source | Requires synthesis of specific precursor, catalyst can be expensive |

| Chemoenzymatic Cascade | Multi-enzyme one-pot synthesis from aldehyde | High enantioselectivity, process intensification | Requires engineered organisms/enzymes, optimization can be complex |

| Pd-Catalyzed Decarboxylation | C-C bond formation from carboxylic acid + glyoxylate | Uses stable precursors, avoids harsh organometallics | Catalyst cost, may require optimization for specific substrates |

Green Chemistry Principles and Sustainable Synthesis of Mandelic Acid Scaffolds

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of mandelic acids can be made more sustainable by adhering to these principles.

Prevention: Designing syntheses to minimize waste is a primary goal. Catalytic methods are inherently greener than stoichiometric ones because they reduce the amount of waste generated.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Asymmetric catalytic syntheses are superior to resolution methods in this regard.

Use of Catalysis: Catalytic reagents (including enzymes) are superior to stoichiometric reagents. wikipedia.org The use of organocatalysts, metal catalysts, and biocatalysts in mandelic acid synthesis are all examples of this principle in action.

Use of Renewable Feedstocks: While the aromatic core of this compound is derived from petrochemical sources, some biocatalytic routes can start from renewable feedstocks like glucose to produce precursors. mdpi.com

Safer Solvents and Auxiliaries: Many traditional organic reactions use hazardous solvents. Green chemistry encourages the use of safer alternatives like water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF), or minimizing solvent use altogether. acs.org Biocatalytic reactions often run in aqueous buffers, which is a significant environmental benefit.

The shift from classical methods, such as those involving stoichiometric amounts of toxic reagents like hydrogen cyanide followed by resolution, towards highly selective catalytic and biocatalytic routes represents a significant advancement in the sustainable synthesis of mandelic acid scaffolds.

Derivatization Strategies for Functionalization of the this compound Core

Functionalization of the this compound scaffold can be systematically approached by targeting its three main components: the carboxylic acid group, the substituted aromatic ring, and the α-hydroxy group on the side chain. Each site offers unique opportunities for chemical modification to generate a diverse library of analogues.

The carboxylic acid moiety of this compound is a primary site for derivatization through esterification and amidation. These reactions are fundamental for modifying the polarity, solubility, and metabolic stability of the parent molecule.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several standard methods. Direct esterification with an alcohol under acidic catalysis is a common approach. For more sensitive substrates or to achieve higher yields, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are often employed, typically with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org Another effective method involves the reaction of the mandelic acid with an alkyl halide in the presence of a non-nucleophilic base. For instance, various esters of mandelic acid have been synthesized by first converting the mandelic acid to its acid chloride, which is then reacted with the desired alcohol. nih.gov The reaction of alkyl esters of mandelic acid derivatives with amino alcohols can also be performed in the presence of a basic catalyst like an alkali metal alcoholate to yield amino-functionalized esters. mdpi.com

Amidation: The synthesis of amides from the this compound core proceeds through the activation of the carboxylic acid followed by reaction with a primary or secondary amine. Standard peptide coupling reagents are highly effective for this transformation. For example, the amidation of α-hydroxy acids is a generally applicable method. orgsyn.org One documented procedure for mandelamide preparation involves the ammonolysis of a mandelic acid-acetone condensation product using liquid ammonia. orgsyn.org Enzymatic approaches have also been developed, where whole-cell catalysts expressing both an (R)-specific oxynitrilase and a nitrilase can convert substituted benzaldehydes into the corresponding chiral mandelic acid amides with high enantioselectivity. orgsyn.orgacs.org This biocatalytic method is particularly useful for producing enantiomerically pure amides. acs.org

A summary of common reagents for these transformations is provided below.

Table 1: Reagents for Esterification and Amidation of Mandelic Acid Derivatives| Transformation | Reagent Class | Specific Examples |

|---|---|---|

| Esterification | Acid Catalysts | Sulfuric Acid (H₂SO₄) |

| Coupling Agents | DCC, EDC/DMAP | |

| Transesterification Catalysts | Sodium Alkoxides | |

| From Acid Chloride | Thionyl Chloride (SOCl₂) then Alcohol | |

| Amidation | Coupling Agents | DCC, EDC, HOBt, HATU |

| Direct Ammonolysis | Aqueous or Liquid Ammonia | |

| Biocatalytic | Oxynitrilase/Nitrilase Systems |

Direct functionalization of the aromatic ring of mandelic acid analogues offers a powerful route to novel derivatives. Palladium-catalyzed C-H activation has emerged as a key technology for this purpose, enabling the introduction of various substituents at positions that are difficult to access through traditional electrophilic aromatic substitution.

Research has demonstrated that the carboxylate group of mandelic acid can act as an effective directing group for ortho-C-H functionalization. Protocols have been developed for the palladium-catalyzed arylation, iodination, acetoxylation, and olefination of mandelic acid derivatives. rsc.org These reactions often proceed through either a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle. rsc.org A crucial advantage of these methods is that they can be performed without epimerization at the sensitive α-chiral center.

For example, the olefination of a 3-chloro-substituted mandelic acid has been achieved using a palladium acetate (B1210297) catalyst in the presence of a chiral amino acid ligand (Ac-Leu-OH) and oxygen as the reoxidant. researchgate.net Similarly, palladium-catalyzed decarboxylative acylation has been used to synthesize aryl ketones from mandelic acid derivatives, employing a pyridine-based directing group and an oxidant like tert-butyl hydroperoxide. wikipedia.orgnih.gov These methods provide access to a wide range of functionalized aromatic scaffolds from simple mandelic acid precursors.

The α-hydroxy group of the mandelic acid side-chain is another key handle for chemical diversification. Reactions at this position, such as etherification, can introduce new functionalities and significantly alter the steric and electronic properties of the molecule.

The synthesis of α-alkoxy mandelic acid derivatives has been successfully demonstrated. bohrium.com One powerful strategy involves a domino ring-opening esterification (DROE) of an epoxide precursor in the presence of a primary alcohol. bohrium.com This organocatalytic, one-pot process allows for the highly enantioselective preparation of α-alkoxy esters directly from aldehyde feedstocks. bohrium.com

Alternatively, the hydroxyl group can be protected, for instance as an acetate, to facilitate other transformations on the molecule. rsc.org For example, Pd-catalyzed C-H functionalization protocols often utilize mandelic acid substrates where the α-hydroxyl group is protected with an acetate (Ac) or pivaloate (Piv) group. rsc.org These protecting groups can be readily removed post-functionalization to reveal the free hydroxyl group or can be considered part of the final elaborated structure.

Catalytic Approaches in this compound Synthesis and Derivatization

Catalysis, particularly asymmetric catalysis, is indispensable for the synthesis and derivatization of chiral molecules like this compound. Organocatalysis and transition-metal catalysis offer complementary strategies for achieving high levels of stereocontrol.

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has become a powerful tool for asymmetric synthesis. rsc.org In the context of mandelic acid derivatives, organocatalysts are particularly effective in controlling the stereochemistry at the α-carbon.

A notable example is the enantioselective one-pot synthesis of (R)-mandelic acid esters from aldehydes. bohrium.com This process utilizes an epi-quinine-derived urea as the organocatalyst in a sequence involving Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening hydrolysis/esterification. bohrium.com The use of such cinchona alkaloid-derived catalysts, which can act as Brønsted bases, creates a chiral environment that directs the formation of one enantiomer over the other. rsc.org Mandelic acid itself has also been employed as a mild, inexpensive, and environmentally benign organocatalyst for various organic transformations, such as the synthesis of secondary amines. nih.gov Chiral phosphoric acids have also proven effective in catalyzing enantioselective Friedel-Crafts reactions to produce complex chiral molecules.

The enantioselective hydrogenation of α-ketoesters is a primary industrial route to chiral α-hydroxyesters, which are direct precursors to mandelic acids. This transformation can be achieved using either homogeneous or heterogeneous catalysts, each with distinct advantages and disadvantages.

Homogeneous Catalysis: Homogeneous catalysts, such as Rhodium- or Ruthenium-diphosphine complexes (e.g., Ru-MeO-BIPHEP), are dissolved in the reaction medium, offering well-defined active sites and leading to high enantioselectivities. For the hydrogenation of methyl p-chlorophenylglyoxylate, a Ru-MeObiphep catalyst achieved an enantiomeric excess (ee) of 93%. While highly effective, these catalysts can be difficult to separate from the product and are often based on expensive precious metals, making recycling a critical consideration.

Heterogeneous Catalysis: Heterogeneous catalysts, where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), offer significant practical advantages, including ease of separation and recyclability. For the hydrogenation of α-ketoesters, platinum catalysts supported on materials like alumina (B75360) (Pt/Al₂O₃) and modified with chiral auxiliaries from the cinchona alkaloid family (e.g., cinchonidine) are widely used. A Pt catalyst modified with a cinchona derivative achieved a 93% ee for (R)-methyl p-chloromandelate, demonstrating performance comparable to homogeneous systems for this specific substrate. These catalysts are noted for their stability and can be reused multiple times without significant loss of activity or selectivity.

A comparison of representative catalytic systems for a model substrate is shown below.

Table 2: Comparison of Catalytic Systems for Enantioselective Hydrogenation of Methyl p-Chlorophenylglyoxylate

| Catalyst Type | Catalyst System | Product | Enantiomeric Excess (ee) | Key Features |

|---|---|---|---|---|

| Homogeneous | Ru-MeObiphep | (R)-methyl p-chloromandelate | 93% | High turnover numbers (TONs) and frequencies (TOFs) |

| Heterogeneous | Pt/Al₂O₃ with Cinchona Modifier | (R)-methyl p-chloromandelate | 93% | Reusable, easy separation |

| Heterogeneous | Pt/Al₂O₃ with Cinchona Modifier | (S)-methyl p-chloromandelate | 87% | Demonstrates tunability for opposite enantiomer |

Biocatalytic Routes to this compound and its Derivatives

The application of biocatalysis in chemical synthesis offers a green and efficient alternative to traditional chemical methods, often providing high enantioselectivity under mild reaction conditions. While specific biocatalytic routes for the direct synthesis of this compound are not extensively documented in publicly available literature, the enzymatic production of a wide array of substituted mandelic acids is well-established. These methodologies can be adapted for the synthesis of this compound and its derivatives. The primary biocatalytic strategies include nitrile hydrolysis, ester hydrolysis or esterification, and ketone reduction. nih.gov

Enzymatic nitrile hydrolysis, employing nitrilases, is a prominent method for producing optically pure mandelic acids. This approach often starts from the corresponding mandelonitrile derivative. Dynamic kinetic resolution of mandelonitriles using nitrilases has been particularly successful for producing high concentrations of (R)-mandelic acid and its analogues, such as (R)-2-chloromandelic acid, with excellent enantiomeric excess. nih.gov It is conceivable that a similar strategy could be employed for 2,3-dichloro-6-methylmandelonitrile.

Lipases and esterases are also widely used for the kinetic resolution of racemic mandelic esters. nih.gov These enzymes selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted ester and the hydrolyzed acid, both in high enantiopurity. Conversely, enzymatic esterification of racemic mandelic acid in the presence of an alcohol can achieve the same resolution.

Dehydrogenases offer another route through the asymmetric reduction of α-keto acids, such as the corresponding phenylglyoxylic acid derivative, to yield enantiomerically pure mandelic acids. nih.gov This method is attractive due to the potential for high enantioselectivity.

Cascade biocatalysis, where multiple enzymatic reactions are performed in a single pot, has emerged as a powerful strategy for the synthesis of mandelic acid derivatives from various precursors like styrene (B11656) or L-phenylalanine. nih.govepa.gov These multi-enzyme systems can convert simple starting materials into complex chiral molecules with high efficiency. nih.govepa.gov For instance, a three-enzyme cascade has been developed to convert cheap and safe starting materials into mandelic acid. mpg.de

While direct biocatalytic synthesis data for this compound is scarce, the successful application of these enzymatic methods to other substituted mandelic acids provides a strong foundation for developing similar processes for this specific compound. The table below summarizes representative findings for the biocatalytic production of related mandelic acid derivatives, illustrating the potential of these methods.

Table 1: Representative Biocatalytic Syntheses of Substituted Mandelic Acid Derivatives

| Biocatalyst (Enzyme) | Substrate | Product | Key Findings |

|---|---|---|---|

| Nitrilase | Mandelonitrile analogues | (R)-Mandelic acid or (R)-2-chloromandelic acid | High concentrations and excellent enantiomeric excess achieved through dynamic kinetic resolution. nih.gov |

| Lipase PS | Racemic substituted mandelic esters | Enantiomerically pure substituted mandelic acids and esters | Effective enzymatic resolution of various substituted mandelic acids. researcher.life |

| Multi-enzyme cascade | Styrene | (R)-Mandelic acid | Production of 1.52 g/L (R)-mandelic acid with >99% enantiomeric excess. nih.gov |

| Multi-enzyme cascade | L-Phenylalanine | (R)-Mandelic acid | Achieved 913 mg/L of (R)-mandelic acid with >99% enantiomeric excess. nih.gov |

| Four-enzyme cascade in E. coli | Mandelic acid | D-Phenylglycine | Transformation of 210 mM mandelic acid to 29.5 g/L D-phenylglycine with 93% conversion. epa.gov |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 2,3 Dichloro 6 Methylmandelic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in 2,3-Dichloro-6-methylmandelic Acid Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For a molecule with the complexity of this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR methodologies is essential for a complete and unambiguous assignment of its proton (¹H) and carbon (¹³C) signals.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons, the benzylic proton, the methyl group, the hydroxyl group, and the carboxylic acid proton. The two aromatic protons on the substituted ring are expected to appear as doublets due to coupling with each other. The benzye proton will likely be a singlet, and the methyl protons will also present as a singlet. The chemical shifts of the hydroxyl and carboxylic acid protons can be broad and their positions variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on each of the nine unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the electron-withdrawing chlorine atoms and the electron-donating methyl group. The benzylic carbon and the methyl carbon will have characteristic chemical shifts in the aliphatic region of the spectrum. Quaternary carbons, such as those bearing the chloro and methyl substituents, are expected to show weaker signals. youtube.com

To resolve any ambiguities in the 1D spectra and to definitively assign each signal, a suite of 2D NMR experiments would be employed. These include:

COSY (Correlation Spectroscopy): To establish proton-proton coupling relationships, particularly between the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Carboxylic Acid (-COOH) | ~10-13 | ~170-175 | Broad singlet in ¹H, downfield signal in ¹³C. |

| Benzylic CH-OH | ~5.2 | ~70-75 | Singlet in ¹H. |

| Aromatic CH (C4) | ~7.4 | ~128-132 | Aromatic protons would likely be doublets, coupling with each other. |

| Aromatic CH (C5) | ~7.3 | ~126-130 | |

| Aromatic C-Cl (C2) | - | ~130-135 | Quaternary carbons, expected to be weaker in intensity. |

| Aromatic C-Cl (C3) | - | ~132-137 | |

| Aromatic C-CH₃ (C6) | - | ~135-140 | |

| Aromatic C-CH(OH)COOH (C1) | - | ~138-142 | |

| Methyl (-CH₃) | ~2.4 | ~18-22 | Singlet in ¹H. |

Determining the enantiomeric purity of this compound is crucial, and chiral NMR spectroscopy is a powerful tool for this purpose. This technique involves the use of a chiral auxiliary, such as a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA), to create a diastereomeric environment for the enantiomers. This diastereomeric interaction leads to the differentiation of the NMR signals for the two enantiomers, allowing for their quantification.

One common and effective CDA for chiral carboxylic acids is O-methylmandelic acid. The carboxylic acid group of each enantiomer of this compound would be reacted with the hydroxyl group of a single enantiomer of O-methylmandelic acid to form diastereomeric esters. In the NMR spectrum of this mixture, the signals corresponding to the protons and carbons near the chiral centers of the two diastereomers will exhibit different chemical shifts. The integration of these separated signals allows for the precise determination of the enantiomeric excess (ee).

Alternatively, a chiral solvating agent (CSA) can be used. researchgate.net In this approach, the chiral solvating agent forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. researchgate.netscispace.com This also results in the separation of key NMR signals for the two enantiomers, enabling the determination of their relative concentrations. Cyclodextrins are another class of CSAs that have been successfully used for the chiral discrimination of mandelic acid derivatives. researchgate.net

Mass Spectrometry (MS) Applications for this compound Analysis

Mass spectrometry is a highly sensitive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is essential for the unambiguous confirmation of the elemental composition of this compound. By measuring the mass with high accuracy (typically to four or more decimal places), it is possible to determine a unique molecular formula. The theoretical exact mass of this compound (C₉H₈Cl₂O₃) can be calculated and compared with the experimentally determined value.

A key feature in the mass spectrum of a compound containing chlorine is the characteristic isotopic pattern of the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, a molecule with two chlorine atoms, such as this compound, will exhibit a distinctive M, M+2, and M+4 isotopic pattern with relative intensities of approximately 9:6:1. This pattern serves as a definitive indicator of the presence of two chlorine atoms in the molecule.

| Isotopologue | Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|

| [M]⁺ (C₉H₈³⁵Cl₂O₃) | 233.9850 | 100 (9) |

| [M+2]⁺ (C₉H₈³⁵Cl³⁷ClO₃) | 235.9821 | 65.3 (6) |

| [M+4]⁺ (C₉H₈³⁷Cl₂O₃) | 237.9791 | 10.6 (1) |

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by analyzing its fragmentation patterns. libretexts.orgchemguide.co.uk In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing valuable information about the connectivity of the molecule.

Based on the known fragmentation of mandelic acid and its derivatives, several key fragmentation pathways can be predicted for this compound. nist.govmassbank.eumiamioh.edulibretexts.orgyoutube.com Common fragmentation patterns for carboxylic acids include the loss of water (H₂O), carbon monoxide (CO), and the entire carboxyl group (COOH). libretexts.org The presence of the dichlorinated aromatic ring will also influence the fragmentation, leading to characteristic fragment ions.

Predicted Fragmentation Pathways:

Loss of H₂O: The molecular ion could readily lose a molecule of water from the hydroxyl and carboxylic acid groups.

Loss of COOH: A significant fragment would likely correspond to the loss of the carboxylic acid group, resulting in a dichlorinated methylbenzyl alcohol cation.

Decarboxylation: Loss of carbon dioxide (CO₂) from the molecular ion is another plausible fragmentation route.

Cleavage of the aromatic ring: At higher collision energies, fragmentation of the dichlorinated methylphenyl ring could occur.

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis of this compound and its Analogues

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute stereochemistry. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of the electron density can be generated, revealing the precise positions of all atoms in space.

For a chiral molecule like this compound, X-ray crystallography can unambiguously determine the R or S configuration at the chiral center. This is achieved through the analysis of anomalous dispersion effects, especially when using specific X-ray wavelengths.

Furthermore, X-ray crystallography provides valuable insights into the conformational preferences of the molecule in the solid state and the nature of intermolecular interactions, such as hydrogen bonding. In the case of carboxylic acids, it is common to observe the formation of hydrogen-bonded dimers, where the carboxyl groups of two molecules interact. The crystal structure would also reveal the packing of the molecules in the crystal lattice, which is influenced by the steric bulk and electronic properties of the chloro and methyl substituents. While a crystal structure for this compound is not publicly available, studies on mandelic acid and its other halogenated derivatives provide a strong basis for predicting its solid-state behavior. researchgate.netnih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis of this compound

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by identifying their constituent functional groups. For a complex molecule like this compound, these methods provide a detailed fingerprint based on the vibrational modes of its atoms. While comprehensive, peer-reviewed spectral libraries dedicated specifically to this compound are not widely available, a thorough analysis can be conducted by examining the characteristic frequencies of its core components: the carboxylic acid, the hydroxyl group, the substituted aromatic ring, and the carbon-chlorine bonds.

The structure of this compound contains several key functional groups whose vibrational frequencies can be predicted based on established data for similar compounds. nih.govnih.gov Theoretical calculations, such as those using Density Functional Theory (DFT) at the B3LYP level, are often employed to compute theoretical vibrational wavenumbers, which can then be correlated with experimental data for structural confirmation. nih.govresearchgate.net

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides information on the types of bonds and functional groups present.

The hydroxyl (-OH) stretching vibrations from both the carboxylic acid and the alpha-hydroxyl group are expected to produce a very broad and strong absorption band in the region of 2500-3300 cm⁻¹. libretexts.org This broadening is a hallmark of hydrogen-bonded carboxylic acids. libretexts.orgresearchgate.net The sharpness of the O-H stretching mode can sometimes suggest the extent of intermolecular dimerization. nih.gov

The carbonyl (C=O) stretching vibration of the carboxylic acid is one of the most intense and recognizable bands in the IR spectrum. For aromatic carboxylic acids, this peak typically appears in the range of 1705-1720 cm⁻¹. libretexts.orgpressbooks.pub The presence of electron-withdrawing substituents like chlorine on the aromatic ring can slightly increase this frequency.

The aromatic ring itself gives rise to several characteristic absorptions. C-H stretching vibrations appear between 3000-3100 cm⁻¹. libretexts.org In-ring C-C stretching vibrations produce bands in the 1400-1600 cm⁻¹ region. libretexts.org The substitution pattern on the benzene (B151609) ring also influences out-of-plane (oop) C-H bending vibrations, which are typically found in the 675-900 cm⁻¹ range and can help confirm the arrangement of substituents. libretexts.org

Raman Spectroscopy

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

In the Raman spectrum of a mandelic acid derivative, the aromatic C-C ring stretching modes are expected to be prominent. The C-H stretching region (around 2800-3100 cm⁻¹) can also provide detailed structural information. researchgate.net For instance, studies on mandelic acid have used the Cα-H stretching frequency to determine the rotameric conformation of the molecule. researchgate.net

The O-H stretching vibration is also observable in Raman spectra and has been used to rapidly identify the chiral purity of mandelic acid. nih.gov The symmetric vibrations of the substituted benzene ring are often strong in the Raman spectrum, providing further evidence for the molecular structure.

The table below summarizes the expected vibrational frequencies for the key functional groups in this compound based on typical ranges for related compounds.

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500-3300 | 2500-3300 | Strong, Broad |

| C=O stretch | 1705-1720 | 1705-1720 | Strong | |

| C-O stretch | 1210-1320 | 1210-1320 | Medium-Strong | |

| Hydroxyl | O-H stretch | ~3200-3550 (may be obscured) | ~3200-3550 | Medium, Broad |

| Aromatic Ring | C-H stretch | 3000-3100 | 3000-3100 | Medium-Weak |

| C-C stretch | 1400-1600 | 1400-1600 | Medium-Strong | |

| C-H oop bend | 675-900 | Weak | Strong | |

| Alkyl | C-H stretch (methyl) | 2850-3000 | 2850-3000 | Medium |

| Haloalkane | C-Cl stretch | 600-800 | 600-800 | Strong |

Detailed Research Findings

While specific experimental spectra for this compound are scarce in published literature, studies on related molecules provide valuable insights. Research on mandelic acid and its derivatives has shown that both experimental and theoretical approaches are crucial for accurate spectral assignment. nih.govresearchgate.net For example, analysis of the infrared and Raman spectra of mandelic acid itself revealed that the non-planar conformation is the most stable, and this was supported by DFT calculations. nih.gov

Furthermore, the influence of substituents on the aromatic ring is a key factor. The mechanisms of intermolecular interactions are largely defined by the character and position of the substituents relative to the carboxylic group. researchgate.net The two chlorine atoms and the methyl group in this compound will induce shifts in the vibrational frequencies compared to unsubstituted mandelic acid due to electronic and steric effects. The electron-withdrawing nature of the chlorine atoms is expected to cause a slight blue-shift (increase in frequency) of the C=O stretching vibration. pressbooks.publibretexts.org Interactions between the chloride anion and aromatic molecules have been shown to cause a red-shift and an increase in intensity for the X-H stretching modes (where X is C, N, or O). nih.gov

Mechanistic and Theoretical Studies of 2,3 Dichloro 6 Methylmandelic Acid and Its Analogues

Computational Chemistry Approaches to 2,3-Dichloro-6-methylmandelic Acid Structure and Reactivity

Computational chemistry serves as a powerful tool to elucidate the molecular structure, electronic properties, and interactions of complex organic molecules. For this compound, these methods can offer predictive insights where experimental data is scarce.

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Properties of this compound

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For analogues of this compound, such as other hydroxy and methoxy (B1213986) derivatives, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine optimized molecular structures, thermodynamic parameters, and spectroscopic properties. nih.gov

These calculations typically reveal the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's reactivity and stability. nih.gov For substituted mandelic acids, the nature and position of substituents on the phenyl ring significantly influence these electronic parameters. nih.gov It is expected that the electron-withdrawing chlorine atoms and the electron-donating methyl group in this compound would have a pronounced effect on its electronic properties.

Furthermore, DFT can predict spectroscopic data, such as theoretical IR, Raman, and NMR spectra. nih.gov These predicted spectra can be correlated with experimental data for structural confirmation. For instance, in studies of related mandelic acid derivatives, calculated vibrational frequencies and chemical shifts have shown good agreement with experimental FTIR, FT-Raman, and NMR measurements. nih.gov

Table 1: Predicted Electronic Properties of Substituted Mandelic Acids Based on DFT Calculations on Analogues

| Property | Predicted Trend for this compound | Rationale based on Analogues |

| HOMO Energy | Lowered | Electron-withdrawing nature of chlorine atoms stabilizes the HOMO. |

| LUMO Energy | Lowered | Electron-withdrawing groups generally lower the LUMO energy. |

| HOMO-LUMO Gap | Potentially altered | The combined effect of chloro and methyl groups will determine the gap size. |

| Dipole Moment | Increased | The presence of polar C-Cl bonds is expected to increase the overall dipole moment. |

This table is predictive and based on general principles observed in computational studies of substituted mandelic acids.

Molecular Dynamics (MD) Simulations of this compound Interactions with Biomolecules or Solvents

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their interactions with their environment over time. For mandelic acid derivatives, MD simulations have been used to study their interactions with biomolecules, such as enzymes and cyclodextrins, and to understand their behavior in different solvents. nih.govnih.gov

For example, MD simulations have been instrumental in elucidating the chiral recognition mechanisms between mandelic acid analogues and cyclodextrins. These simulations can reveal the binding energies and the specific intermolecular forces, such as van der Waals forces and hydrogen bonding, that govern these interactions. nih.gov Similarly, MD simulations can model the binding of mandelic acid derivatives to the active sites of enzymes, providing a molecular basis for their inhibitory activity. nih.gov

In the context of this compound, MD simulations could predict its interaction with biological targets or its solvation properties. The chlorine and methyl substituents would influence its hydrophobicity and ability to form specific interactions, which could be modeled to understand its bioavailability and transport properties.

Reaction Mechanism Investigations Involving this compound Transformations

Understanding the mechanisms of reactions involving this compound is essential for controlling its synthesis and predicting its chemical transformations.

Kinetic Isotope Effects in Reactions of this compound

Kinetic isotope effects (KIEs) are a powerful tool for probing reaction mechanisms by determining the extent to which an isotopic substitution affects the rate of a reaction. While no specific KIE studies on this compound have been reported, the principles can be applied to its potential reactions. For instance, in reactions involving the cleavage of the C-H bond at the alpha-carbon, a primary deuterium (B1214612) KIE (kH/kD > 1) would be expected. The magnitude of the KIE can provide information about the transition state geometry. wikipedia.org

In the biosynthesis and degradation of mandelic acid, enzymes such as mandelate (B1228975) racemase and mandelate dehydrogenase catalyze reactions involving the alpha-carbon. wikipedia.org Mechanistic studies of these enzymes often employ KIEs to understand the nature of the bond-breaking and bond-forming steps.

Transition State Analysis of Synthetic Pathways Involving this compound

The synthesis of substituted mandelic acids can proceed through various routes, including the hydrolysis of the corresponding mandelonitrile (B1675950). orgsyn.orgorgsyn.org Computational transition state analysis can be used to model these synthetic pathways and identify the rate-determining steps. For example, in the hydrolysis of mandelonitrile, DFT calculations could be used to model the transition states for the acid- or base-catalyzed steps, providing insights into the reaction barriers and kinetics.

The synthesis of halogenated mandelic acids has been a subject of interest, and understanding the transition states in these reactions is key to optimizing reaction conditions and yields. For this compound, theoretical analysis of the transition states in its synthesis would be invaluable for developing efficient synthetic protocols.

Quantum Chemical Descriptors for this compound Reactivity and Property Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity and physicochemical properties. These descriptors are often calculated using DFT.

For substituted mandelic acids, descriptors such as electrophilicity index, chemical hardness, and chemical potential can be correlated with their observed chemical behavior. nih.gov For example, the electrophilicity index can predict the susceptibility of the molecule to nucleophilic attack.

Table 2: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Definition | Significance for this compound |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Influences bond polarities and intermolecular interactions. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Related to the stability and reactivity of the molecule. |

| Chemical Potential (μ) | The negative of electronegativity. | Governs the direction of electron flow in a reaction. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | Predicts the electrophilic character of the molecule. |

This table provides a general overview of quantum chemical descriptors and their potential application to the target molecule based on studies of its analogues.

By calculating these descriptors for this compound, it would be possible to build quantitative structure-activity relationship (QSAR) models to predict its biological activity or other properties of interest.

Biological and Pharmacological Research Perspectives of 2,3 Dichloro 6 Methylmandelic Acid

Enzyme Inhibition Studies with 2,3-Dichloro-6-methylmandelic Acid Analogues

The core structure of mandelic acid has served as a scaffold for the development of various enzyme inhibitors. The specific substitutions on the phenyl ring of this compound—two chlorine atoms and a methyl group—are expected to significantly influence its interaction with target enzymes.

Identification of Target Enzymes for Mandelic Acid Derivatives

Research into mandelic acid and its derivatives has identified several potential enzyme targets. A notable example is aminopeptidase N (APN) , a zinc-dependent metalloprotease that plays a role in tumor cell angiogenesis. Studies on peptidomimetic derivatives of mandelic acid have shown their potential as APN inhibitors. The design of these inhibitors often involves creating structures that can effectively chelate the catalytic zinc ion within the enzyme's active site.

Another area of interest is the role of mandelic acid derivatives in targeting enzymes involved in bacterial metabolism. The parent compound, mandelic acid, has known antibacterial properties, and its derivatives are explored for enhanced or specific activity against various bacterial strains. The degradation pathway of mandelic acid in bacteria, which involves enzymes like mandelate (B1228975) racemase and (S)-mandelate dehydrogenase , also presents potential targets for inhibition to disrupt bacterial growth.

Furthermore, substituted mandelic acids have been investigated for their interaction with enzymes in human metabolic pathways. For instance, studies on the renal tubular secretion of para-alkylated mandelic acids have provided insights into their interaction with transport proteins and enzymes in the kidney. While direct studies on this compound are lacking, the known targets of analogous compounds suggest that it could be screened against a range of metalloproteases, bacterial enzymes, and metabolic enzymes.

Kinetic Analysis of Enzyme-2,3-Dichloro-6-methylmandelic Acid Interactions

Kinetic analysis is crucial for understanding the mechanism and efficiency of enzyme inhibition. For mandelic acid analogues, these studies typically determine the inhibition constant (K_i) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

In the context of APN inhibition by mandelic acid derivatives, kinetic studies have revealed that the inhibitory activity is dependent on the specific substitutions on the mandelic acid scaffold. These substitutions influence the binding affinity of the inhibitor to the enzyme's active site. For a hypothetical interaction between this compound and a target enzyme, a kinetic analysis would involve:

Measuring the rate of the enzymatic reaction in the presence and absence of the inhibitor at various substrate concentrations.

Plotting the data using methods such as Lineweaver-Burk or Dixon plots to determine the mode of inhibition.

Calculating the K_i value , which represents the concentration of inhibitor required to produce half-maximum inhibition.

The dichlorination and methylation of the phenyl ring in this compound would likely alter its electronic and steric properties, thereby affecting its binding kinetics with potential enzyme targets.

Receptor Binding Profiling of this compound Derivatives

The interaction of small molecules with cellular receptors is a cornerstone of pharmacology. The structural features of this compound suggest it could be a ligand for various receptors, and its binding profile would be influenced by its specific substitution pattern.

Ligand-Target Interactions of Mandelic Acid-Based Scaffolds

Mandelic acid-based scaffolds can engage in several types of interactions with receptor binding pockets, including:

Hydrogen Bonding: The carboxylic acid and hydroxyl groups of the mandelic acid core are prime sites for forming hydrogen bonds with amino acid residues in a receptor.

Hydrophobic Interactions: The phenyl ring can engage in hydrophobic or π-π stacking interactions with aromatic residues of the receptor. The methyl group on this compound would enhance this hydrophobicity.

Halogen Bonding: The two chlorine atoms on the phenyl ring can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and specificity.

Computational docking studies are often employed to predict the binding modes of mandelic acid derivatives with their target receptors, providing insights into the specific interactions that govern binding.

Structure-Activity Relationship (SAR) Studies of this compound Analogues for Biological Affinity

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For this compound, an SAR study would involve synthesizing and testing a series of analogues with systematic variations in the substitution pattern on the phenyl ring.

| Substitution | Potential Effect on Biological Affinity | Rationale |

| 2,3-Dichloro | Increased lipophilicity and potential for halogen bonding | Halogen atoms can enhance membrane permeability and introduce specific interactions with the target, potentially increasing affinity. |

| 6-Methyl | Increased steric bulk and hydrophobicity | The methyl group can influence the orientation of the molecule within the binding site and enhance hydrophobic interactions. Its position can also affect the conformation of the molecule. |

| Positional Isomers | Varied activity | The relative positions of the chloro and methyl groups would significantly impact the electronic distribution and steric profile of the molecule, leading to different binding affinities for a given target. |

By comparing the biological affinities of these analogues, researchers can deduce the key structural features required for optimal activity.

Cellular Assays and Phenotypic Screening Involving this compound (excluding human clinical data)

Cellular assays and phenotypic screening provide a broader understanding of a compound's biological effects in a living system. While specific data for this compound is unavailable, we can outline the types of assays that would be relevant based on the activities of related compounds.

Phenotypic screening of a library of substituted mandelic acids, including this compound, could involve treating various cell lines (e.g., cancer cells, bacterial cultures) with the compounds and observing changes in cell morphology, proliferation, or viability.

Table of Potential Cellular Assays:

| Assay Type | Purpose | Potential Findings for Mandelic Acid Derivatives |

| Cytotoxicity Assay (e.g., MTT, LDH) | To determine the concentration at which the compound is toxic to cells. | Identification of a therapeutic window for non-toxic, biologically active concentrations. |

| Anti-proliferative Assay | To assess the compound's ability to inhibit cell growth, particularly in cancer cell lines. | Discovery of potential anti-cancer properties. |

| Antimicrobial Susceptibility Testing | To determine the minimum inhibitory concentration (MIC) against various bacterial or fungal strains. | Identification of potential new antibiotics or antifungal agents. |

| Angiogenesis Assay | To evaluate the compound's effect on the formation of new blood vessels, relevant for cancer research. | Inhibition of angiogenesis could suggest anti-tumor activity. |

These cellular-level investigations would be the first step in characterizing the biological profile of this compound and determining its potential for further preclinical development.

In Vitro Biological Activities of Mandelic Acid Derivatives in Cell Lines (e.g., cytotoxicity in cancer cell lines, without IC50 values as explicit property)

Derivatives of mandelic acid have been the subject of investigation for their potential cytotoxic effects against various human cancer cell lines. Research has demonstrated that these compounds exhibit a range of cytotoxic activity. For instance, organotin(IV) derivatives of mandelic acid have shown significant cytotoxicity against mammary (MCF-7), liver (HepG2), and prostate (PC-3) cancer cell lines in vitro. researchgate.net Studies comparing different forms of these derivatives found that diorganotin(IV) derivatives of mandelic acid are more cytotoxic than their triorganotin counterparts. researchgate.net The cytotoxic potential of mandelic acid derivatives has also been observed against other cell lines, including HEK-293. researchgate.net

The cytotoxic mechanism of some synthetic derivatives is linked to the induction of apoptosis. nih.gov For example, certain synthetic derivatives have been shown to arrest cancer cells in the G2/M phase of the cell cycle, decrease cell viability by activating the caspase cascade, and induce autophagy. nih.gov The cytotoxic activity of these compounds is influenced by the nature and number of organic groups attached to the core molecule. researchgate.net

Below is a table summarizing the observed in vitro cytotoxic activities of various mandelic acid derivatives against different cancer cell lines.

| Mandelic Acid Derivative Type | Cancer Cell Line | Observed Effect | Reference |

| Organotin(IV) derivatives | MCF-7 (Mammary Cancer) | Potential Cytotoxicity | researchgate.net |

| Organotin(IV) derivatives | HepG2 (Liver Cancer) | Potential Cytotoxicity | researchgate.net |

| Organotin(IV) derivatives | PC-3 (Prostate Cancer) | Potential Cytotoxicity | researchgate.net |

| General Mandelic Acid derivatives | HEK-293 | Potent in vitro cytotoxicity | researchgate.net |

| Synthetic β-nitrostyrene derivative | ZR75-1 | Inhibitory activity | nih.gov |

| Synthetic benzochromene derivatives | T-47D | Induces apoptosis through ROS and NO production | nih.gov |

Mechanism-of-Action Studies of this compound at the Cellular Level (e.g., modulation of bacterial virulence factors)

Research into the mechanism of action of mandelic acid derivatives at the cellular level has revealed their ability to modulate bacterial virulence factors without necessarily inhibiting bacterial growth. This approach is being explored as a potential strategy to combat bacterial infections by disarming the pathogens rather than killing them, which may reduce the development of antibiotic resistance. nih.gov

A key target for these compounds is the type III secretion system (T3SS), a sophisticated protein apparatus used by many Gram-negative bacteria to inject virulence factors directly into host cells. nih.gov A study on novel mandelic acid derivatives demonstrated their ability to suppress the virulence of Ralstonia solanacearum, the causative agent of bacterial wilt. nih.gov These derivatives were found to significantly inhibit the transcription of genes essential for the assembly and function of the T3SS. nih.gov

The inhibitory action on the T3SS leads to an attenuated hypersensitive response (HR) and a reduction in the transcription levels of typical T3SS genes. nih.gov This modulation of virulence has been shown to protect plants from bacterial wilt without affecting the multiplication of the bacteria in the host. nih.gov The underlying mechanism involves the PhcR-PhcA-PrhG-HrpB signaling pathway, which regulates the expression of T3SS genes. nih.gov By interfering with this pathway, mandelic acid derivatives can effectively reduce the pathogenicity of the bacteria.

This targeted action on virulence factors, such as the T3SS, represents a promising avenue for the development of new anti-infective agents.

Metabolic Pathways and Biotransformation of this compound in Research Models (excluding clinical ADME)

The metabolic fate of mandelic acid derivatives is an area of active research, with studies employing various research models to understand their biotransformation. While specific data on this compound is limited, research on related mandelic acid derivatives provides insights into potential metabolic pathways.

In studies involving mandelic acid-derived ionic liquids, biodegradation pathways have been proposed. These pathways primarily involve the degradation of the ester or amide alkyl chains attached to the mandelic acid core. rsc.org The biodegradability of these compounds was assessed using the Closed Bottle test (OECD 301D), which indicated that while they were not readily biodegradable, a series of transformation products could be identified. rsc.org The rate of biodegradation was observed to be influenced by the length of the alkyl chain on the ester derivatives. rsc.org

Biotransformation studies using microorganisms have also been employed to generate novel derivatives of related compounds, highlighting the potential for microbial systems to metabolize these structures. For instance, fungi such as Alternaria longipes and Penicillium adametzi have been used to produce new derivatives of oleanolic acid, a complex natural product. mdpi.com This demonstrates that microbial catalysts can introduce structural modifications, such as hydroxylations, to complex molecules. mdpi.com These enzymatic transformations offer a means to produce novel analogues with potentially altered biological activities. mdpi.com

While these findings are not specific to this compound, they suggest that its metabolism in research models could involve enzymatic modification of its substituent groups and potential cleavage of side chains.

Potential Applications and Interdisciplinary Research Involving 2,3 Dichloro 6 Methylmandelic Acid

Analytical Standards and Reference Materials of 2,3-Dichloro-6-methylmandelic Acid for Research Purposes

The absence of any published studies, patents, or scholarly articles mentioning this compound in these areas prevents the generation of a scientifically accurate and informative article as requested. The available search results pertained to other chlorinated and structurally distinct compounds, which are not relevant to the specified subject.

Therefore, it is not possible to provide a detailed report on the potential applications and interdisciplinary research involving this compound at this time due to the lack of available scientific literature.

Environmental Science Perspectives of this compound

The environmental fate of synthetic chemical compounds is a critical area of study, particularly for halogenated aromatic molecules like this compound. Understanding how this compound behaves and persists in various environmental matrices, such as soil and water, is essential for assessing its potential ecological impact. This section explores the likely degradation pathways of this compound and the bioremediation potential of related mandelic acid structures, drawing upon established principles of microbial metabolism of halogenated aromatic compounds.

Degradation Pathways of this compound in Environmental Matrices

While specific studies on the complete degradation pathway of this compound are not extensively documented in publicly available literature, its degradation in environmental matrices can be inferred from the well-characterized metabolism of other chlorinated aromatic compounds and mandelic acid derivatives by various microorganisms. nih.govnih.gov The degradation process is expected to be a multi-step enzymatic cascade, primarily carried out by soil and water bacteria.

The initial steps in the degradation of this compound would likely involve the transformation of the mandelic acid moiety. Drawing parallels from the established mandelic acid pathway in bacteria such as Pseudomonas putida, the α-hydroxy acid group is a key site for initial enzymatic attack. nih.govnih.gov This typically involves oxidation of the hydroxyl group to a keto group, followed by decarboxylation.

A plausible degradation pathway for this compound would likely proceed as follows:

Oxidation: The degradation is likely initiated by a mandelate (B1228975) dehydrogenase, which oxidizes the hydroxyl group of the mandelic acid side chain to a keto group, forming the corresponding α-keto acid, 2,3-dichloro-6-methylbenzoylformic acid.

Decarboxylation: The resulting α-keto acid would then undergo decarboxylation, catalyzed by a benzoylformate decarboxylase, to yield 2,3-dichloro-6-methylbenzaldehyde.

Further Oxidation: The aldehyde is subsequently oxidized to the corresponding carboxylic acid, 2,3-dichloro-6-methylbenzoic acid, by a benzaldehyde (B42025) dehydrogenase.

From this point, the degradation would focus on the chlorinated aromatic ring. The presence of chlorine atoms and a methyl group on the benzene (B151609) ring influences the subsequent steps. nih.gov The removal of chlorine substituents, or dehalogenation, is a critical step in the mineralization of chlorinated aromatic compounds. nih.gov This can occur through either oxidative or reductive mechanisms, depending on the microbial species and environmental conditions.

Oxidative Dehalogenation: Aerobic bacteria often employ dioxygenase enzymes to incorporate hydroxyl groups onto the aromatic ring, which can lead to the spontaneous or enzymatic removal of chlorine atoms. nih.gov For 2,3-dichloro-6-methylbenzoic acid, a dioxygenase could attack the ring, leading to the formation of a dichlorinated catechol derivative. Subsequent cleavage of the aromatic ring, either through ortho or meta fission pathways, would generate aliphatic intermediates that can be channeled into central metabolic pathways like the tricarboxylic acid (TCA) cycle.

Reductive Dehalogenation: Under anaerobic conditions, reductive dehalogenation, where a chlorine atom is replaced by a hydrogen atom, can occur. epa.gov This process is often slower but is a crucial step in the detoxification of chlorinated compounds in anoxic environments.

Future Research Directions and Unexplored Avenues for 2,3 Dichloro 6 Methylmandelic Acid

Emerging Methodologies for Synthesis and Functionalization

The synthesis of chiral compounds like 2,3-Dichloro-6-methylmandelic acid is a critical area of research, with a strong emphasis on developing more efficient, selective, and sustainable methods.

Biocatalytic Synthesis: A significant trend in the synthesis of mandelic acid and its derivatives is the move towards biocatalysis. mdpi.com Traditional chemical synthesis often involves harsh conditions, multiple steps, and the production of unwanted byproducts, leading to environmental concerns. mdpi.com In contrast, enzymatic and whole-cell biocatalysis offer high stereoselectivity, milder reaction conditions, and a greener footprint. mdpi.comnih.gov Future research will likely focus on identifying or engineering novel enzymes, such as (R)-specific oxynitrilases and arylacetonitrilases, that can efficiently produce the specific stereoisomer of this compound. nih.gov The development of recombinant E. coli strains expressing these enzymes has already shown promise for other chlorinated mandelic acids. nih.gov

Asymmetric Catalysis: Advances in asymmetric catalysis, both homogeneous and heterogeneous, present another promising frontier. nih.gov The development of novel chiral catalysts could enable the direct and highly enantioselective synthesis of this compound from prochiral precursors. This would be a significant improvement over classical resolution methods, which are often less efficient.

Functionalization Strategies: Beyond its synthesis, the functionalization of the this compound molecule is key to diversifying its applications. The presence of two chlorine atoms and a methyl group on the phenyl ring, along with the carboxylic acid and hydroxyl groups, offers multiple sites for chemical modification. Future studies will likely explore selective C-H activation, cross-coupling reactions, and derivatization of the acid and alcohol functionalities to create a library of novel compounds with potentially enhanced or entirely new properties.

Advanced Computational Models for Predicting Behavior and Interactions

Computational chemistry provides powerful tools for predicting the properties and interactions of molecules like this compound, thereby guiding experimental research.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These quantum mechanical methods are increasingly being used to study the electronic structure, spectroscopic properties (IR, Raman, NMR), and non-linear optical properties of mandelic acid derivatives. mdpi.commdpi.com Future computational studies on this compound will likely involve the use of advanced basis sets, such as 6-311++G(d,p), to accurately predict its geometry, dipole moment, and charge distribution. mdpi.com Such studies can provide insights into its reactivity and potential for forming intermolecular interactions.

Molecular Docking and Dynamics Simulations: To explore the biological potential of this compound, molecular docking simulations can be employed to predict its binding affinity and mode of interaction with various biological targets. Following docking, molecular dynamics simulations can provide a more dynamic picture of the ligand-receptor complex, assessing its stability and the key interactions over time. These in silico approaches can help to prioritize experimental testing and provide a rational basis for the design of more potent derivatives.

Predictive Models for Physicochemical Properties: Computational models can also be used to predict key physicochemical properties such as solubility, lipophilicity (logP), and pKa. These parameters are crucial for understanding the compound's pharmacokinetic profile and for formulating it into potential therapeutic or other applied forms.

Novel Biological Targets and Pathways for Investigation

While mandelic acid and some of its derivatives are known for their use in pharmaceuticals and cosmetics, the specific biological targets and pathways for this compound remain largely unexplored. mdpi.comnih.gov

Exploration of Antimicrobial and Antifungal Activity: Mandelic acid itself exhibits antimicrobial properties. researchgate.net Future research should investigate whether the addition of two chlorine atoms and a methyl group to the mandelic acid scaffold enhances this activity. Screening this compound against a panel of pathogenic bacteria and fungi could reveal novel antimicrobial applications.

Enzyme Inhibition Studies: The structural similarity of mandelic acid to other endogenous alpha-hydroxy acids suggests that its derivatives could act as enzyme inhibitors. For instance, mandelate (B1228975) racemase and S-mandelate dehydrogenase are key enzymes in the mandelic acid degradation pathway in organisms like Pseudomonas putida. researchgate.net Investigating the inhibitory potential of this compound against these and other metabolic enzymes could uncover new therapeutic avenues.